molecular formula C21H21F4N5O B2662590 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1797084-07-1

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2662590
CAS No.: 1797084-07-1
M. Wt: 435.427
InChI Key: MQMIGKNLVMSBQV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21F4N5O and its molecular weight is 435.427. The purity is usually 95%.
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Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F4N4OC_{18}H_{20}F_4N_4O, with a molecular weight of approximately 396.37 g/mol. The structural characteristics include a pyrazole ring, a tetrahydroindazole moiety, and a fluorophenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀F₄N₄O
Molecular Weight396.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds with similar structures often exhibit activity through modulation of specific biological pathways. For instance, pyrazole derivatives have been shown to interact with various receptors and enzymes involved in inflammation and cancer pathways. The presence of trifluoromethyl and fluorophenyl groups may enhance lipophilicity and receptor binding affinity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. In studies involving related pyrazole derivatives:

  • Trifluoromethyl groups generally increase potency by enhancing metabolic stability and receptor interactions.
  • Fluorinated phenyl rings improve binding affinity due to electron-withdrawing effects, which can stabilize interactions with target proteins.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The compound showed promising results in vitro against various cancer cell lines, indicating potential for further development as an anticancer agent .
  • Anti-inflammatory Properties : Research has indicated that similar compounds can inhibit pro-inflammatory cytokines in cellular models. The mechanism involves modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
  • Antiviral Activity : Some heterocyclic compounds have been evaluated for their antiviral properties. Preliminary data suggest that modifications similar to those found in this compound may enhance efficacy against viral replication .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole Derivative AAnticancer5.0
Pyrazole Derivative BAnti-inflammatory10.0
Pyrazole Derivative CAntiviral15.0

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4N5O/c1-29-18(12-16(27-29)13-6-8-14(22)9-7-13)20(31)26-10-11-30-17-5-3-2-4-15(17)19(28-30)21(23,24)25/h6-9,12H,2-5,10-11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMIGKNLVMSBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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